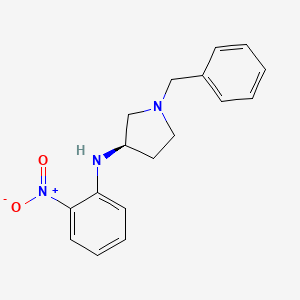
((R)-1-Benzyl-pyrrolidin-3-yl)-(2-nitro-phenyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(®-1-Benzyl-pyrrolidin-3-yl)-(2-nitro-phenyl)-amine: is a chiral compound with a pyrrolidine ring substituted with a benzyl group and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (®-1-Benzyl-pyrrolidin-3-yl)-(2-nitro-phenyl)-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and a suitable base.
Attachment of the Nitro-phenyl Group: The nitro-phenyl group can be introduced through a nitration reaction of a phenyl ring followed by coupling with the pyrrolidine ring.
Industrial Production Methods: Industrial production of (®-1-Benzyl-pyrrolidin-3-yl)-(2-nitro-phenyl)-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a metal catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Benzyl halides with a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic systems for asymmetric synthesis.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Biochemical Research: Used in studies involving enzyme interactions and receptor binding.
Industry:
Material Science: Potential use in the development of novel materials with specific properties.
Agriculture: Possible applications in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of (®-1-Benzyl-pyrrolidin-3-yl)-(2-nitro-phenyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzyl and pyrrolidine groups can interact with hydrophobic pockets in proteins, influencing their activity.
Comparación Con Compuestos Similares
(®-1-Benzyl-pyrrolidin-3-yl)-(2-amino-phenyl)-amine: Similar structure but with an amino group instead of a nitro group.
(®-1-Benzyl-pyrrolidin-3-yl)-(4-nitro-phenyl)-amine: Similar structure but with the nitro group in the para position.
Uniqueness:
- The specific positioning of the nitro group in (®-1-Benzyl-pyrrolidin-3-yl)-(2-nitro-phenyl)-amine imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C17H19N3O2 |
|---|---|
Peso molecular |
297.35 g/mol |
Nombre IUPAC |
(3R)-1-benzyl-N-(2-nitrophenyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C17H19N3O2/c21-20(22)17-9-5-4-8-16(17)18-15-10-11-19(13-15)12-14-6-2-1-3-7-14/h1-9,15,18H,10-13H2/t15-/m1/s1 |
Clave InChI |
ORNFQWIOUAHOTC-OAHLLOKOSA-N |
SMILES isomérico |
C1CN(C[C@@H]1NC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3 |
SMILES canónico |
C1CN(CC1NC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















